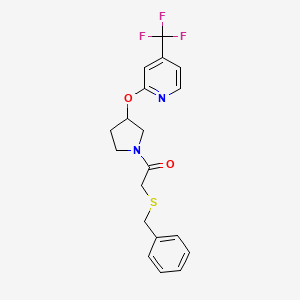
2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS No. 2034622-16-5) is a novel synthetic molecule that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C19H19F3N2O2S , with a molecular weight of 396.43 g/mol . The structure features a trifluoromethyl group, a pyridine moiety, and a benzylthio group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the benzylthio group exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound were screened against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated promising antibacterial activity, particularly against Gram-positive bacteria .
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Weak |
| Streptococcus pyogenes | Moderate |
| Klebsiella pneumoniae | Moderate |
Anticancer Activity
The compound's anticancer potential has also been explored. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For example, derivatives of similar structure showed cytotoxic effects on human cancer cell lines such as A431 and HT29, with IC50 values indicating effective growth inhibition .
The mechanism underlying the biological activity of This compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The presence of the pyridine and benzylthio groups may enhance the compound's ability to inhibit specific enzymes related to microbial growth and cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the benzylthio moiety could contribute to disrupting microbial cell membranes, leading to increased permeability and subsequent cell death.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to This compound :
- Study on Antibacterial Efficacy : A series of benzylthio derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications in the side chains significantly influenced their activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : A compound with a similar structure was tested against various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
特性
IUPAC Name |
2-benzylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-6-8-23-17(10-15)26-16-7-9-24(11-16)18(25)13-27-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXUDAGRZHVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














